molecular formula C9H11NS B8599009 5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine

5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine

Cat. No. B8599009
M. Wt: 165.26 g/mol
InChI Key: CJDXRYSYRBGJMS-UHFFFAOYSA-N
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Patent
US05962469

Procedure details

Treatment of the alcohol 25 from the previous reaction (15.9 g, 102 mmol) with NaCN according to general procedure B gives the cyclized imine directly as a dark liquid after FC (3:1 hexane/EtOAc). Yield: 4.15 g (25%). 1H NMR (CDCl3) 8.17(s,1), 7.36(d,1, J=4.8), 6.88(d,1,J=4.8), 2.75(s,2), 1.28(s,6); 13C NMR (CDCl3) 153.96, 141.02, 131.45, 125.79, 124.39, 56.24, 35.65, 28.03; MS(MW=165.3, EI, eE=70eV) m/z 165 (M+, base peak), 150, 138, 124, 123, 97, 86, 77, 69, 58, 45.
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH3:9])[CH2:3][C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.[C-:11]#[N:12].[Na+]>CCCCCC.CCOC(C)=O>[CH3:1][C:2]1([CH3:9])[N:12]=[CH:11][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CSC=C1)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2=C(C=N1)SC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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